Alpinigenine
Overview
Description
Alpinigenine is an alkaloid that was isolated in relatively large amounts from a type of Papaver bracteatum Lindl. from Iran . It’s an organic compound with a complex structure .
Synthesis Analysis
The total synthesis of Alpinigenine has been achieved through a route involving the skeletal rearrangement of 1,2,3,4-tetrahydro-2-methyl-4′,5′,6,7-bismethylenedioxyisoquinoline-1-spiro-2′-indan-1′-ol into 5,6,7,7a-tetrahydro-2,3:10,11-bismethylenedioxy-7-methylbenz .Molecular Structure Analysis
Alpinigenine contains a total of 59 bonds; 32 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Oxidation of Alpinigenine with Jones reagent produced a lactone function and, unexpectedly, converted the NMe into an NCHO, present as a mixture of rotamers .Scientific Research Applications
Chemical Properties and Oxidation
Alpinigenine, isolated from Papaver bracteatum Lindl., undergoes interesting chemical transformations. For instance, its oxidation with Jones reagent results in the formation of a lactone function and conversion of the NMe into an NCHO, presenting as a mixture of rotamers. X-ray analysis has determined the absolute configuration of alpinigenine, contributing to the understanding of its chemical structure and potential applications (Lavie et al., 1981).
Biosynthesis
The biosynthesis of alpinigenine involves several intermediates like tetrahydroprotoberberine and protopine. Understanding its biosynthetic pathway is crucial for exploring its therapeutic potential and the possibility of synthetic production (Rönsch, 1977).
Synthesis and Isomerization
Research has been conducted on the total synthesis of alpinigenine and its isomers, which is vital for the development of medicinal applications. The study of the isomerization of alpinigenine contributes to a deeper understanding of its chemical behavior and potential for drug development (Irie et al., 1972).
Plant Development and Alpinigenine Formation
The presence of alpinigenine in Papaver bracteatum plants varies with the stage of plant development, indicating a complex relationship between plant growth and alkaloid production. This insight is crucial for agricultural and pharmacological applications (Böhm, 1971).
Alpinia Oxyphylla and Medicinal Uses
Studies on Alpinia oxyphylla, a different species but with a related name, show its anti-angiogenic effects, which could have implications in cancer and inflammatory disease treatment. This research is important for understanding the broader medicinal applications of similar compounds (He et al., 2010).
properties
IUPAC Name |
(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-23-9-8-12-10-16(26-3)17(27-4)11-14(12)20-19(23)13-6-7-15(25-2)21(28-5)18(13)22(24)29-20/h6-7,10-11,19-20,22,24H,8-9H2,1-5H3/t19-,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYNYVSDQZLRSG-RZUBCFFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)O)C(=C(C=C4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@@H](O3)O)C(=C(C=C4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161301 | |
Record name | Alpinigenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alpinigenine | |
CAS RN |
14028-91-2 | |
Record name | Alpinigenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpinigenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.